2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BCl2O3 and a molecular weight of 302.99 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Pinacol boronic esters, in general, are highly valuable building blocks in organic synthesis .
Mode of Action
It’s known that pinacol boronic esters can undergo a process called protodeboronation . This process involves the removal of the boron moiety from the molecule, which can be catalyzed under certain conditions .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is known to influence various chemical transformations, where the valuable boron moiety remains in the product .
Result of Action
The protodeboronation of pinacol boronic esters can lead to various chemical transformations .
Action Environment
The action of 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of protodeboronation is known to be influenced by the pH of the environment, with the reaction being considerably accelerated at physiological pH .
Preparation Methods
The synthesis of 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,3-dichloro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester is used in various scientific research applications:
Organic Synthesis: It is a key reagent in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the development of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar compounds to 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 4-methoxyphenylboronic acid pinacol ester . What sets this compound apart is its unique substitution pattern, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
2-(2,3-dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUAGAWIIHQZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.